Cas no 1690498-89-5 (4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-)

4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-, is a pyrimidine derivative with a substituted carboxylic acid functional group. Its structure features a methyl group at the 5-position and a branched 1-methylpropyl substituent at the 2-position, contributing to its unique steric and electronic properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for heterocyclic synthesis. The carboxylic acid moiety allows for further functionalization, enabling the development of derivatives with tailored reactivity. Its defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or bioactive molecules. The compound is typically handled under standard laboratory conditions.
4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- structure
1690498-89-5 structure
Product name:4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-
CAS No:1690498-89-5
MF:C10H14N2O2
Molecular Weight:194.230362415314
CID:5274648

4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-
    • インチ: 1S/C10H14N2O2/c1-4-6(2)9-11-5-7(3)8(12-9)10(13)14/h5-6H,4H2,1-3H3,(H,13,14)
    • InChIKey: STRNPMUVTANDMW-UHFFFAOYSA-N
    • SMILES: C1(C(C)CC)=NC=C(C)C(C(O)=O)=N1

4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-685674-0.25g
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5
0.25g
$840.0 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01086836-1g
2-(Butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5 95%
1g
¥4494.0 2023-04-10
Enamine
EN300-685674-0.5g
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5
0.5g
$877.0 2023-03-10
Enamine
EN300-685674-5.0g
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5
5.0g
$2650.0 2023-03-10
Enamine
EN300-685674-1.0g
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5
1g
$0.0 2023-06-07
Enamine
EN300-685674-10.0g
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5
10.0g
$3929.0 2023-03-10
Enamine
EN300-685674-2.5g
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5
2.5g
$1791.0 2023-03-10
Enamine
EN300-685674-0.05g
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5
0.05g
$768.0 2023-03-10
Enamine
EN300-685674-0.1g
2-(butan-2-yl)-5-methylpyrimidine-4-carboxylic acid
1690498-89-5
0.1g
$804.0 2023-03-10

4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- 関連文献

4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-に関する追加情報

4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- (CAS No. 1690498-89-5): A Comprehensive Overview

4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)-, identified by the CAS number 1690498-89-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrimidine core with substituents that enhance its structural complexity, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The unique arrangement of functional groups on its molecular framework not only makes it a subject of academic curiosity but also opens up avenues for developing novel therapeutic agents.

The pyrimidine scaffold is a fundamental structural motif in many biologically active compounds, particularly in nucleoside analogs that play crucial roles in antiviral and anticancer therapies. The presence of a carboxylic acid group at the 4-position and a methyl group at the 5-position, along with an isobutyl group at the 2-position, imparts specific chemical properties that influence its reactivity and biological activity. These modifications contribute to the compound's ability to interact with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases. The compound 4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- (CAS No. 1690498-89-5) has been explored in several preclinical studies for its potential to interfere with key enzymatic processes. Its structural features suggest that it may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are often implicated in various pathological conditions.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The pyrimidine core provides a stable platform for further derivatization, allowing chemists to modify additional functional groups to tailor its biological properties. For instance, researchers have investigated the effects of introducing nitrogen-containing heterocycles or other pharmacophores that could enhance binding affinity to specific protein targets. Such modifications are essential for optimizing drug-like characteristics, including solubility, metabolic stability, and selectivity.

The synthesis of 4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- (CAS No. 1690498-89-5) involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions to form the pyrimidine ring, followed by selective functionalization at the 2-, 5-, and 4-positions. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic strategies not only demonstrate the compound's synthetic accessibility but also showcase the advancements in organic synthesis that enable the construction of complex molecular architectures.

The pharmacological profile of this compound has been studied extensively in vitro and in vivo. Initial screenings have revealed promising activities against certain cancer cell lines, where it demonstrates mechanisms involving disruption of signal transduction pathways. Additionally, its interaction with DNA replication enzymes has been explored, suggesting potential applications in chemotherapy regimens targeting rapidly dividing cells.

The development of novel drug candidates often involves evaluating their pharmacokinetic properties to ensure they can reach therapeutic levels efficiently while minimizing side effects. The structural features of 4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- (CAS No. 1690498-89-5) influence its absorption, distribution, metabolism, and excretion (ADME) profile. Studies have indicated that modifications to the substituents can significantly impact these parameters, offering opportunities to optimize drug delivery systems.

In conclusion, 4-Pyrimidinecarboxylic acid, 5-methyl-2-(1-methylpropyl)- (CAS No. 1690498-89-5) represents a fascinating subject of research in pharmaceutical chemistry. Its unique molecular structure and promising biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its potential applications and mechanisms of action, this compound is poised to play a significant role in future medical advancements.

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